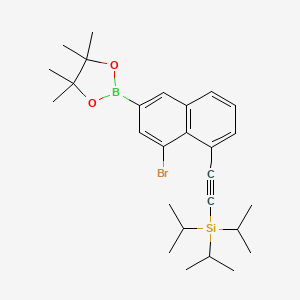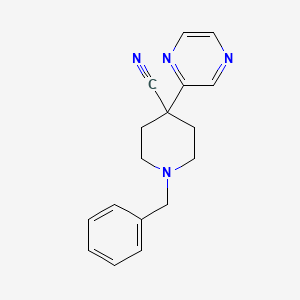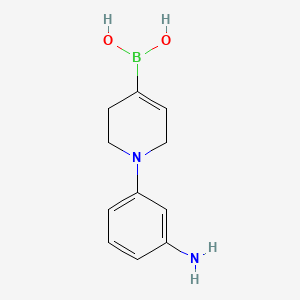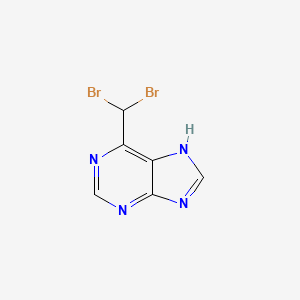
2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide typically involves the reaction of 2-pyridinecarboxylic acid with hydrazine hydrate followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar chemical properties.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with different chemical and biological properties.
Uniqueness
2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide is unique due to its specific structure, which allows it to form various derivatives and complexes
Propriétés
Numéro CAS |
54571-11-8 |
|---|---|
Formule moléculaire |
C10H11N3O3 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N',N'-diacetylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C10H11N3O3/c1-7(14)13(8(2)15)12-10(16)9-5-3-4-6-11-9/h3-6H,1-2H3,(H,12,16) |
Clé InChI |
JQKMMCGWRQKBJI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C(=O)C)NC(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)

![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)



![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)
![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)

![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)


